molecular formula C14H9NO3 B8271069 2-(4-Hydroxyphenyl)pyrano[3,2-b]pyridin-4-one CAS No. 884500-73-6

2-(4-Hydroxyphenyl)pyrano[3,2-b]pyridin-4-one

Cat. No. B8271069
M. Wt: 239.23 g/mol
InChI Key: NHPGMWSXLJULOQ-UHFFFAOYSA-N
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Patent
US08093273B2

Procedure details

In 50 mL round-bottom flask fitted with magnetic stirrer were placed 1-(4-methoxyphenyl)-3-(3-methoxypyridin-2-yl) propane-1,3-dione (4.68 g, 16 mmol) and 45% aqueous solution of HBr (25 mL). The reaction mixture was refluxed for 3 h, then cooled down to rt. Solid NaHCO3 was used to adjust pH to 7, followed by EtOAc (30 mL). The organic layer was separated and aqueous layer was extracted with EtOAc (2×30 mL). The combined organic extracts were dried over Na2SO4, concentrated to give the crude product, which was purified by column chromatography using 30% MeOH in EtOAc to give 125 mg of 2-(4-hydroxy-phenyl)-pyrano[3,2-b]pyridin-4-one (3.2%). MS (ES) m/z: 240.09 (M+1), and 149.06.
Name
1-(4-methoxyphenyl)-3-(3-methoxypyridin-2-yl) propane-1,3-dione
Quantity
4.68 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:21])[CH2:10][C:11]([C:13]2[C:18](OC)=[CH:17][CH:16]=[CH:15][N:14]=2)=[O:12])=[CH:5][CH:4]=1.Br.C([O-])(O)=O.[Na+]>CCOC(C)=O>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]2[O:21][C:18]3[C:13](=[N:14][CH:15]=[CH:16][CH:17]=3)[C:11](=[O:12])[CH:10]=2)=[CH:7][CH:8]=1 |f:2.3|

Inputs

Step One
Name
1-(4-methoxyphenyl)-3-(3-methoxypyridin-2-yl) propane-1,3-dione
Quantity
4.68 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(CC(=O)C1=NC=CC=C1OC)=O
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In 50 mL round-bottom flask fitted with magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
aqueous layer was extracted with EtOAc (2×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C1=CC(C2=NC=CC=C2O1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 125 mg
YIELD: PERCENTYIELD 3.2%
YIELD: CALCULATEDPERCENTYIELD 3.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.